Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate
Overview
Description
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. This compound features a piperidine ring substituted with an ethyl ester group and a bromothiophene moiety. The presence of the bromothiophene group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate typically involves the following steps:
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Formation of the Bromothiophene Intermediate: : The synthesis begins with the bromination of thiophene to form 4-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
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Alkylation of Piperidine: : The next step involves the alkylation of piperidine with the bromothiophene intermediate. This reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
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Esterification: : The final step is the esterification of the resulting piperidine derivative with ethyl chloroformate or ethyl bromoacetate to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate undergoes various types of chemical reactions, including:
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Substitution Reactions: : The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
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Oxidation and Reduction Reactions: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring or the piperidine moiety.
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Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced thiophene or piperidine derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The piperidine ring can also contribute to the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-{[(5-bromothiophen-2-yl)methyl]amino}piperidine-1-carboxylate: Similar structure but with an amino group instead of a carboxylate group.
Ethyl 4-{[(4-bromothiophen-2-yl)methyl]amino}piperidine-1-carboxylate: Similar structure but with an amino group instead of a carboxylate group.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications due to the presence of different functional groups.
Properties
IUPAC Name |
ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)12-5-3-4-6-15(12)8-11-7-10(14)9-18-11/h7,9,12H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJSBFIQNTMCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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